6-benzyl-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one
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Overview
Description
6-Benzyl-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one is a complex organic compound with a molecular formula of C₁₇H₁₄N₆O₄ This compound is characterized by its unique structure, which includes a benzyl group, a hydrazinyl group, and a triazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one typically involves multiple steps. One common method starts with the preparation of the hydrazone intermediate by reacting 2-hydroxy-5-nitrobenzaldehyde with hydrazine hydrate under acidic conditions. This intermediate is then reacted with benzyl isocyanate to form the final triazinone compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
6-Benzyl-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-benzyl-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one: Lacks the nitro group, which may affect its reactivity and biological activity.
6-Benzyl-3-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one: Contains a methoxy group instead of a hydroxy group, leading to different chemical properties.
Uniqueness
The presence of the nitro group in 6-benzyl-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one makes it unique compared to its analogs. This functional group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H14N6O4 |
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Molecular Weight |
366.3 g/mol |
IUPAC Name |
6-benzyl-3-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H14N6O4/c24-15-7-6-13(23(26)27)9-12(15)10-18-21-17-19-16(25)14(20-22-17)8-11-4-2-1-3-5-11/h1-7,9-10,24H,8H2,(H2,19,21,22,25)/b18-10+ |
InChI Key |
NPZKVQFWWSUGFO-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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